2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
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Overview
Description
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and a thiophene ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyrrolidin-2-yl)-1-(benzofuran-2-yl)ethan-1-one: Contains a benzofuran ring, offering different electronic and steric properties.
Uniqueness
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H13NOS |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C10H13NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8,11H,1,3,5,7H2 |
InChI Key |
PYYRIZPEPKWFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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